Home > Products > Screening Compounds P90562 > Eremomycin aglycone
Eremomycin aglycone - 119789-44-5

Eremomycin aglycone

Catalog Number: EVT-1171470
CAS Number: 119789-44-5
Molecular Formula: C53H53ClN8O17
Molecular Weight: 1109.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Eremomycin is primarily derived from the actinobacterium Amycolatopsis orientalis, which is known for producing various bioactive compounds. Eremomycin itself belongs to the class of glycopeptide antibiotics, characterized by their complex structures and potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus . The aglycone form of Eremomycin is crucial as it represents the core structure devoid of sugar moieties that are typically attached in glycosides.

Synthesis Analysis

The synthesis of Eremomycin aglycone has been explored through various chemical methodologies. One notable approach involves solid-phase peptide synthesis (SPPS) techniques combined with enzymatic modifications. This method allows for the construction of peptide chains that can be cyclized to form the aglycone structure. The synthesis often includes key steps such as:

  1. Peptide Chain Assembly: Utilizing SPPS to create linear peptide sequences.
  2. Cyclization: Employing enzymatic or chemical methods to form cyclic structures.
  3. Modification: Incorporating thioamide bonds or other functional groups to enhance stability and activity .

Additionally, recent advancements have introduced chemoenzymatic strategies that streamline the synthesis by utilizing specific enzymes that mimic natural biosynthetic pathways .

Molecular Structure Analysis

The molecular structure of Eremomycin aglycone is complex and consists of multiple rings and chiral centers. It is primarily characterized by a rigid tricyclic heptapeptide framework. The aglycone features several key functionalities:

  • Macrocyclic Rings: These contribute significantly to the compound's stability and interaction with bacterial cell wall precursors.
  • Chiral Centers: The presence of multiple stereogenic centers enhances its biological activity.
  • Functional Groups: Including hydroxyls and amides that participate in binding interactions with target sites .

The precise arrangement of these structural elements is critical for its antibacterial properties.

Chemical Reactions Analysis

Eremomycin aglycone undergoes various chemical reactions that are essential for its biological activity:

  1. Acylation Reactions: These reactions modify the amino acid residues within the aglycone to enhance antibacterial potency.
  2. Reductive Modifications: Alterations such as reduction or oxidation can influence the compound's efficacy against resistant bacterial strains .
  3. Substitution Reactions: The introduction of different amino acids can lead to the development of novel analogs with improved pharmacological profiles .

These reactions are pivotal in developing derivatives with enhanced therapeutic applications.

Mechanism of Action

The mechanism of action of Eremomycin aglycone primarily involves inhibition of cell wall synthesis in bacteria. It achieves this by binding to the D-alanyl-D-alanine terminus of cell wall precursors, thereby preventing their incorporation into peptidoglycan layers. This action leads to:

  • Cell Lysis: As bacterial cell walls weaken, they become susceptible to osmotic pressure.
  • Inhibition of Transglycosylation: Disruption in the polymerization process essential for cell wall integrity .

This mechanism underlies its effectiveness against Gram-positive pathogens.

Physical and Chemical Properties Analysis

Eremomycin aglycone exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 1,200 Da, which contributes to its solubility characteristics.
  • Solubility: Generally soluble in polar solvents such as methanol and dimethyl sulfoxide but less so in non-polar solvents.
  • Stability: The compound is sensitive to hydrolysis; thus, careful handling is required during storage and application .

These properties influence its formulation in pharmaceutical applications.

Applications

Eremomycin aglycone has several scientific applications:

  1. Antibiotic Development: It serves as a template for designing new antibiotics targeting resistant bacterial strains.
  2. Research Tool: Used in studies investigating bacterial resistance mechanisms and cell wall biosynthesis.
  3. Pharmaceutical Formulations: Its derivatives are being explored for inclusion in treatments for severe infections caused by resistant organisms .

The ongoing research into Eremomycin aglycone highlights its potential as a valuable resource in combating antibiotic resistance.

Structural Elucidation and Chemical Properties of Eremomycin Aglycone

Molecular Architecture and Stereochemical Configuration

Heptapeptide Core Framework and Cross-Linked Aromatic Rings

Eremomycin aglycone possesses a complex heptapeptide backbone composed of seven amino acid residues arranged in a specific cyclic topology. This backbone incorporates three oxidative cross-links forming stable diaryl ether bridges between aromatic side chains, creating a rigid, cup-shaped molecular architecture essential for biological function. The spatial arrangement positions key functional groups—including carboxylic acids, amides, and hydroxyls—into a three-dimensional configuration that facilitates target binding [1]. This basket-like structure provides a concave surface capable of high-affinity interactions with biological targets, particularly peptide motifs terminating in D-alanyl-D-alanine [2]. Nuclear magnetic resonance (NMR) studies, including NOESY and total correlation spectroscopy, confirm that the aglycone maintains a conformation nearly identical to the glycosylated antibiotic within the peptide core region, preserving its functional topology despite the absence of carbohydrate units [2].

Chlorine Substitution Patterns and Positional Isomerism

A defining structural feature of eremomycin aglycone is its monochlorinated aromatic system, where a single chlorine atom resides exclusively on the second amino acid residue (specifically, a β-hydroxy-chlorotyrosine unit) following the N-terminal amino acid. This positional isomerism distinguishes it markedly from vancomycin aglycone, which typically contains dichlorinated aromatic rings. The chlorine atom occupies a strategic position within the binding pocket, influencing electron distribution across the aromatic ring and potentially modulating host-guest interactions through halogen bonding effects [1]. The specific chlorination pattern contributes to the molecule's electron density profile, impacting its capacity for π-π stacking interactions with ligand aromatic groups [4].

Table 1: Aromatic Ring Cross-Linking Pattern in Eremomycin Aglycone [1] [2]

Cross-Link TypeConnecting ResiduesStructural Role
Diaryl Ether BridgeResidue 2 → Residue 4Forms rigid concave surface
Diaryl Ether BridgeResidue 4 → Residue 6Stabilizes peptide backbone fold
Carbon-Carbon BondResidue 5 → Residue 7Enhances structural rigidity

Comparative Analysis with Vancomycin Aglycone

Eremomycin aglycone shares significant structural homology with vancomycin aglycone but exhibits critical distinctions that influence biological activity. Both molecules contain a heptapeptide core with similar cross-linking patterns; however, eremomycin aglycone incorporates monodechlorovancomycinic acid as its foundational framework, contrasting with vancomycin's dichlorinated structure. This difference results in altered electron distribution within the binding pocket [1]. Furthermore, while vancomycin aglycone contains a disaccharide moiety attached to residue 4, eremomycin aglycone lacks this carbohydrate but retains the attachment site for an amino sugar at the serine oxygen in the C-terminal region. These structural variations translate to measurable differences in target affinity and antimicrobial spectrum, with eremomycin aglycone demonstrating altered binding kinetics for cell wall precursor analogues compared to its vancomycin counterpart [4].

Functional Group Characterization

Carboxylic Acid, Amide, and Hydroxyl Moieties

The eremomycin aglycone structure presents strategically positioned functional groups that govern its molecular recognition capabilities and chemical reactivity. A terminal carboxylic acid group (originating from the C-terminal residue) enables pH-dependent charge modulation and participates in ionic interactions with target molecules. Multiple amide linkages within the peptide backbone create hydrogen-bonding networks critical for maintaining structural integrity. Additionally, phenolic hydroxyl groups on the cross-linked aromatic rings serve dual roles: they stabilize the three-dimensional conformation through intramolecular hydrogen bonding and provide sites for potential chemical modification [3] [6]. The secondary amino group at the N-terminus (specifically N-methyl-D-leucine) is particularly reactive and has been successfully targeted for Edman degradation to produce hexapeptide analogs, confirming its accessibility for chemical derivatization [3].

Role of Monodechlorovancomycinic Acid in Structural Integrity

Monodechlorovancomycinic acid constitutes the foundational scaffold of eremomycin aglycone, establishing the molecule's characteristic binding pocket geometry. The absence of a second chlorine atom (compared to vancomycinic acid) subtly modifies electron density across the aromatic rings, influencing π-π stacking capabilities and dipole interactions within the binding cavity. NMR relaxation studies (13C-T1 and 13C-{1H} NOE measurements) indicate that this structural modification does not significantly alter molecular rigidity compared to fully chlorinated analogs, preserving the conformational stability essential for biological activity [1] [4]. The strategic placement of the single chlorine atom on the second aromatic ring optimizes hydrophobic interactions within the binding site while maintaining sufficient polarity for ligand complexation through hydrogen bonding networks involving adjacent hydroxyl groups [2].

Table 2: Key Functional Groups and Their Roles in Eremomycin Aglycone [1] [3] [6]

Functional GroupLocationChemical RoleBiological Significance
Carboxylic acidC-terminal residueIonic interactions, pH-dependent chargeLigand binding via salt bridges
Secondary amineN-terminus (N-methyl-D-leucine)Nucleophilic site for derivatizationEssential for antibacterial activity
Phenolic hydroxylsAromatic rings 2,4,6Hydrogen bonding, site for modificationStabilizes complex with D-Ala-D-Ala
Amide linkagesPeptide backboneHydrogen bond donor/acceptorMaintains structural rigidity
Chlorine atomAromatic ring 2Electron withdrawal, halogen bondingModulates binding affinity

Carbohydrate-Free Aglycone vs. Glycosylated Eremomycin

Impact of Sugar Moieties on Bioactivity

The removal of carbohydrate units—specifically, the disaccharide 2-O-(α-L-4-epi-vancosaminyl)-β-D-glucopyranose and the terminal epi-vancosamine residue—profoundly alters eremomycin's biological interactions. While glycosylated eremomycin demonstrates superior activity against Gram-positive pathogens, the aglycone form exhibits diminished antibacterial efficacy against many susceptible strains. This bioactivity reduction primarily stems from impaired interaction with the bacterial cell wall precursors, as confirmed by reduced binding affinity for the model ligand Ac-D-Ala-D-Ala in NMR studies [1] [6]. However, the aglycone retains sufficient molecular recognition capability to serve as a valuable chiral selector in chromatographic applications, where its immobilized form effectively separates amino acid enantiomers through multimodal interactions [6]. The absence of carbohydrate bulk also enhances the aglycone's accessibility to hydrophobic environments within bacterial membranes, potentially explaining why certain hydrophobic aglycone derivatives regain activity against resistant strains through alternative mechanisms [4].

Chemical biology studies reveal that the carbohydrate units in intact eremomycin contribute to dimerization enhancement in aqueous solutions. This self-association behavior, critical for optimal antibiotic function, is markedly reduced in the aglycone form. The loss of dimerization capability correlates with decreased inhibition of transglycosylation steps in cell wall biosynthesis [2] [6]. Nevertheless, strategic chemical modifications to the aglycone core—particularly the introduction of hydrophobic side chains at the C-terminus or the amino sugar attachment site—can partially compensate for carbohydrate removal. These modified aglycones exhibit restored activity against glycopeptide-resistant enterococci, likely through mechanisms independent of classical D-Ala-D-Ala binding, such as direct inhibition of transglycosylase enzymes [4].

Table 3: Biological Implications of Carbohydrate Removal from Eremomycin [1] [4] [6]

PropertyGlycosylated EremomycinEremomycin AglyconeFunctional Consequence
Molecular Weight~1600 Da~1200 DaAltered membrane permeability
Solubility ProfileHigh aqueous solubilityModerate aqueous solubilityAffects pharmacokinetic distribution
Dimerization ConstantHigh (favorable dimerization)ReducedDiminished inhibition of cell wall biosynthesis
Ac-D-Ala-D-Ala BindingStrong (Kd ~ μM)WeakerReduced antibacterial efficacy against susceptible strains
Transglycosylase InhibitionIndirect (via substrate sequestration)MinimalLoss of primary mechanism
Potential for Hydrophobic ModificationLimited by carbohydrate stericsEnhancedEnables alternative mechanisms against resistant strains

The eremomycin aglycone emerges as a structurally simplified yet functionally versatile scaffold. Its heptapeptide core, characterized by monodechlorovancomycinic acid and strategic chlorine placement, provides a rigid platform for molecular recognition. While carbohydrate removal diminishes classical antibacterial mechanisms, it unveils new opportunities for chemical derivatization. The strategic positioning of carboxylic acid, amine, and hydroxyl groups enables rational design of analogs with modified target specificity. This aglycone represents not merely a degradation product, but a sophisticated molecular framework with unique advantages over its glycosylated parent—particularly in applications requiring hydrophobic functionalization or chiral discrimination. Future exploration of structure-activity relationships within this aglycone series promises to yield compounds with enhanced therapeutic potential against evolving resistant pathogens [3] [4] [6].

Properties

CAS Number

119789-44-5

Product Name

Eremomycin aglycone

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-15-chloro-2,18,32,35,37,48-hexahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid

Molecular Formula

C53H53ClN8O17

Molecular Weight

1109.5 g/mol

InChI

InChI=1S/C53H53ClN8O17/c1-20(2)12-30(56-3)47(70)61-43-45(68)23-7-11-34(29(54)14-23)79-36-16-24-15-35(46(36)69)78-26-8-4-21(5-9-26)44(67)42-52(75)60-41(53(76)77)28-17-25(63)18-33(65)38(28)27-13-22(6-10-32(27)64)39(49(72)62-42)59-50(73)40(24)58-48(71)31(19-37(55)66)57-51(43)74/h4-11,13-18,20,30-31,39-45,56,63-65,67-69H,12,19H2,1-3H3,(H2,55,66)(H,57,74)(H,58,71)(H,59,73)(H,60,75)(H,61,70)(H,62,72)(H,76,77)/t30-,31+,39-,40-,41+,42+,43-,44-,45-/m1/s1

InChI Key

RWFDKJBPMLNBSI-GAZOPBORSA-N

SMILES

CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=CC=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)C(C(=O)N6)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)O)NC

Synonyms

eremomycin aglycone

Canonical SMILES

CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=CC=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)C(C(=O)N6)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)O)NC

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@@H]1[C@@H](C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=CC=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H](NC1=O)CC(=O)N)O)C(=O)O)O)Cl)O)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.